molecular formula C15H23NO3S B2827440 4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide CAS No. 2309552-00-7

4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B2827440
CAS No.: 2309552-00-7
M. Wt: 297.41
InChI Key: YCGGUIZBTKHFCV-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxy group, a methoxy group, and a methylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps. One common method starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then converted to the corresponding benzoyl chloride. This intermediate is reacted with 4-ethoxyaniline under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce amines.

Scientific Research Applications

4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets. The ethoxy and methoxy groups may facilitate binding to enzymes or receptors, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 4-Methoxy-N-(2,2,2-trichloro-1-(tetrahydro-2-furanylmethyl)amino)ethyl)benzamide
  • 4-tert-Butyl-N-(2-furanylmethyl)benzamide

Uniqueness

4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The methylsulfanyl group adds another layer of complexity, enabling diverse chemical transformations and interactions.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

4-ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-4-19-13-7-5-12(6-8-13)15(17)16-11-14(18-2)9-10-20-3/h5-8,14H,4,9-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGGUIZBTKHFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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